I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid
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Overview
Description
2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID is a complex organic compound with a molecular formula of C8H11N5O5. This compound features a unique structure that includes an imidazole ring fused with another imidazole ring, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a dicarbonyl compound, followed by cyclization to form the imidazole rings . The reaction conditions often require a catalyst and a controlled temperature to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized imidazole derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical pathways related to cell growth, metabolism, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]BUTANOIC ACID
- 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PROPANOIC ACID
- 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]ETHANOIC ACID
Uniqueness
What sets 2-AMINO-5-[2,5-DIOXOHEXAHYDROIMIDAZO[4,5-D]IMIDAZOL-1(2H)-YL]PENTANOIC ACID apart is its specific structure, which provides unique reactivity and interaction profiles. This makes it particularly valuable for studying complex biochemical processes and developing new therapeutic agents .
Properties
CAS No. |
1219357-80-8 |
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Molecular Formula |
C9H15N5O4 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-amino-5-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C9H15N5O4/c10-4(7(15)16)2-1-3-14-6-5(12-9(14)18)11-8(17)13-6/h4-6H,1-3,10H2,(H,12,18)(H,15,16)(H2,11,13,17) |
InChI Key |
FIAQGLNLSGZFKN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CN1C2C(NC(=O)N2)NC1=O |
Origin of Product |
United States |
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